1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone
Description
1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone is a heterocyclic compound featuring a diphenylethanone core linked to a piperazine ring substituted with a pyridazine-furan moiety. This structure combines aromatic, heteroaromatic, and aliphatic components, which may confer unique physicochemical and biological properties. The diphenylethanone group contributes to steric bulk and lipophilicity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c31-26(25(20-8-3-1-4-9-20)21-10-5-2-6-11-21)30-17-15-29(16-18-30)24-14-13-22(27-28-24)23-12-7-19-32-23/h1-14,19,25H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIMICCMRHJHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multiple steps, starting with the preparation of the furan and pyridazine intermediates. These intermediates are then coupled with piperazine and diphenylethanone under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the pyridazine ring would yield dihydropyridazines.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of pyridazine compounds exhibit anticancer activity. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research shows that it can inhibit proliferation and induce apoptosis in cancer cells through mechanisms such as the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .
Neuroprotective Effects
In neuropharmacological research, compounds similar to 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Furan Ring : Utilizing furan derivatives through cyclization reactions.
- Pyridazine Synthesis : Employing hydrazine derivatives to construct the pyridazine framework.
- Piperazine Incorporation : Involving nucleophilic substitution reactions to introduce the piperazine moiety.
- Final Coupling Reactions : Combining all components to yield the final product through coupling agents or catalysts.
These synthetic routes are crucial for developing analogs with enhanced biological activity or improved pharmacokinetic properties.
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several piperazine-furan and diphenylethanone derivatives. Below is a comparative analysis:
| Compound Name | Core Structure | Substituents | Key Features |
|---|---|---|---|
| 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone | Diphenylethanone + piperazine | Pyridazine-furan at piperazine N4 | Pyridazine enhances electronic deficiency; furan provides π-π stacking potential. |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Piperazine-furan | 4-Aminophenyl at piperazine N4 | Aromatic amine group may improve solubility and bioactivity. |
| Piperazine-1,4-diylbis(furan-2-ylmethanone) | Piperazine-furan | Dual furan-methanone groups at N1 and N4 | Symmetric structure; high furan content increases rigidity. |
| 1-(4-Hydroxyphenyl)-2,2-diphenylethanone | Diphenylethanone | Hydroxyl group at phenyl para-position | Polar hydroxyl group lowers melting point (174–180°C) compared to non-polar analogues. |
Physicochemical Properties
- Diphenylethanone Core: Derivatives like 1-(4-hydroxyphenyl)-2,2-diphenylethanone exhibit melting points of 174–180°C due to hydrogen bonding. The target compound lacks hydroxyl groups, suggesting a higher melting point (unreported in literature).
- Piperazine-Furan Analogues: Piperazine-1,4-diylbis(furan-2-ylmethanone) (similarity score 1.00) has high symmetry, likely improving crystallinity.
Biological Activity
1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that integrates several biologically active moieties, including a furan ring, a pyridazine unit, and a piperazine structure. Its unique combination of these functional groups suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
Structural Overview
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Furan Ring | Known for its reactivity and potential biological activity. |
| Pyridazine Moiety | Associated with various pharmacological properties. |
| Piperazine Unit | Often linked to CNS activity and receptor modulation. |
| Diphenylethanone Core | Enhances lipophilicity and may influence membrane interactions. |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Preparation of Intermediates : The furan and pyridazine rings are synthesized through cyclization reactions involving 1,4-dicarbonyl compounds and hydrazine derivatives.
- Coupling Reactions : The piperazine ring is introduced via nucleophilic substitution reactions with appropriate electrophiles.
- Final Assembly : The diphenylethanone core is integrated through condensation reactions under controlled conditions.
The precise mechanism of action for this compound remains to be fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors. This interaction may modulate their activities, leading to various biological effects:
- Dopamine D3 Receptor Modulation : Preliminary findings suggest that the compound may influence dopamine signaling pathways, which could have implications in neuropharmacology.
- Antitumor Activity : The structural components may confer antitumor properties, similar to other furan-containing compounds that have shown promise in inhibiting cancer cell proliferation.
Antimicrobial Properties
Research into related furan derivatives has indicated potential antimicrobial activity. For instance, compounds containing furan rings have demonstrated efficacy against various bacterial strains due to their ability to disrupt cellular processes.
Antitumor Activity
Several studies have highlighted the antitumor potential of compounds with similar structural features. For example, derivatives incorporating piperazine and pyridazine moieties have been investigated for their cytotoxic effects on human tumor cell lines .
Case Studies
- In Vitro Studies : In vitro assays using cancer cell lines such as A431 (vulvar epidermal carcinoma) have shown that related compounds exhibit significant inhibition of cell proliferation and migration .
- Animal Models : Preliminary animal studies are needed to assess the pharmacokinetics and therapeutic efficacy of this compound in vivo.
Research Findings
A review of literature indicates that the biological activities associated with furan-containing compounds often stem from their ability to interact with key biological targets:
| Compound Type | Biological Activity |
|---|---|
| Furan Derivatives | Antimicrobial, anticancer |
| Pyridazine Containing Compounds | Antitumor, neuropharmacological effects |
| Piperazine Analogues | CNS modulation, receptor interaction |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone?
- Methodology :
- Step 1 : Functionalize the piperazine core via nucleophilic substitution (e.g., coupling 6-(furan-2-yl)pyridazine-3-yl groups to piperazine under reflux with K₂CO₃ in acetonitrile at 70°C) .
- Step 2 : Introduce the diphenylethanone moiety through acylation using benzophenone derivatives in the presence of DMF as a solvent and DCC as a coupling agent .
- Purification : Use recrystallization (e.g., benzene-hexane mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound characterized structurally?
- Analytical Techniques :
- NMR Spectroscopy : Confirm piperazine ring protons (δ 2.5–3.5 ppm), furan protons (δ 6.2–7.4 ppm), and diphenylethanone aromatic protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 495.583 for analogous compounds) .
- IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Q. What are potential biological targets for this compound?
- Hypotheses :
- The piperazine moiety may interact with GPCRs (e.g., serotonin or dopamine receptors) .
- The pyridazine-furan system could inhibit enzymes like kinases or cytochrome P450 isoforms due to electron-deficient heterocycles .
- Validation : Perform competitive binding assays or enzymatic inhibition studies with radiolabeled ligands .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
- Critical Parameters :
- Solvent Systems : Use polar aprotic solvents (e.g., DMSO or DMF) to enhance nucleophilic substitution efficiency .
- Catalysts : Employ Pd(PPh₃)₄ for Suzuki-Miyaura coupling if pyridazine functionalization is required .
- Temperature Control : Maintain 70–80°C during acylation to minimize side reactions .
Q. How do structural modifications (e.g., furan substitution) affect bioactivity?
- SAR Study Design :
- Variations : Synthesize analogs with thiophene or pyrrole replacing furan; modify pyridazine substituents (e.g., Cl, NO₂) .
- Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) or receptor-binding affinity assays .
- Key Finding : Furan’s oxygen atom enhances hydrogen bonding with target proteins, as shown in docking studies .
Q. What computational methods predict the compound’s interaction with biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina with crystal structures of GPCRs (e.g., PDB ID 6CM4) to identify binding poses .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Validation : Correlate computational binding scores with experimental IC₅₀ values from assays .
Q. How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?
- Troubleshooting Steps :
- Purity Verification : Re-analyze compound purity via HPLC (>98%) and confirm absence of degradation products .
- Assay Conditions : Standardize buffer pH, temperature, and co-factor concentrations (e.g., Mg²⁺ for kinase assays) .
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
